N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide
Overview
Description
N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.16779360 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide, also known as N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it’s likely that this compound interacts with the same or similar targets as dopamine in the human body.
Biochemical Analysis
Biochemical Properties
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, such as CLK1 and DYRK1A, which are involved in the regulation of cellular processes . The compound’s interaction with these kinases suggests its potential as a therapeutic agent in diseases where these enzymes are implicated, such as Alzheimer’s disease. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering downstream signaling pathways.
Cellular Effects
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of bacterial RNA polymerase, leading to reduced bacterial gene transcription and antimicrobial effects . Additionally, it exhibits cytotoxicity against certain cell lines, indicating its potential use in cancer therapy . The compound’s impact on cell signaling pathways includes the inhibition of NF-κB, a key regulator of immune response and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as CLK1 and DYRK1A, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, which can affect various cellular processes. Additionally, the compound’s interaction with bacterial RNA polymerase inhibits gene transcription, thereby exerting its antimicrobial effects . Changes in gene expression induced by the compound further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation over time can lead to a decrease in efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of target enzymes and prolonged antimicrobial activity.
Dosage Effects in Animal Models
The effects of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of gastric ulcers and reduction of gastric acid secretion . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic transformations, including N-demethylation and hydroxylation, which are essential for its biological activity . These metabolic pathways influence the compound’s efficacy and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cellular membranes and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation within specific tissues are influenced by factors such as binding affinity to transporters and tissue-specific expression of binding proteins.
Subcellular Localization
The subcellular localization of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 275.36 g/mol
- IUPAC Name : this compound
The presence of the dimethoxybenzyl group is significant for its interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases.
2. Anticancer Properties
Studies have shown that certain benzamide derivatives, including those with similar structures to this compound, display cytotoxic effects against various cancer cell lines. For instance, diazene derivatives have been reported to exhibit selective cytotoxicity towards HeLa cells and other tumor lines through mechanisms that may involve apoptosis or necrosis pathways .
Table 1: Cytotoxicity of Related Compounds
Compound Name | Cell Line Tested | Cytotoxicity (IC50, µM) | Mechanism of Action |
---|---|---|---|
N-(3,4-dimethoxybenzyl)carboxamide | HeLa | TBD | Apoptosis induction |
RL-337 | HeLa | 15 | Necrosis via membrane integrity loss |
JK-279 | HeLa | 25 | Apoptosis-like cell death |
3. Neuroprotective Effects
There is evidence suggesting that compounds with similar structural motifs can enhance neurogenesis and protect neuronal cells from oxidative stress. For example, compounds that inhibit glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases, may also exhibit protective effects in neuronal cells .
Study on Neurogenic Effects
A study published in Recent Advances in Neurogenic Small Molecules demonstrated that certain benzamide derivatives could potentiate nerve growth factor-induced neurite outgrowth in PC12 cells. This effect was mediated through the inhibition of GSK-3β activity . While specific data for this compound was not available, the structural similarities suggest potential neurogenic activity.
Antitumor Activity Case Study
In a comparative study of diazene derivatives, RL-337 was found to be significantly more cytotoxic than its analogs against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity . This suggests that this compound may also benefit from similar modifications for improved efficacy.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBUIQVCXRUHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.